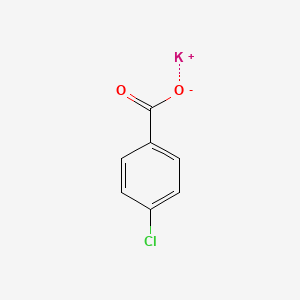

Potassium 4-chlorobenzoate

Descripción

Propiedades

Fórmula molecular |

C7H4ClKO2 |

|---|---|

Peso molecular |

194.65 g/mol |

Nombre IUPAC |

potassium;4-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |

Clave InChI |

BLVWQJBQOLAQEZ-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC=C1C(=O)[O-])Cl.[K+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium 4-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-chlorobenzoate (B1228818) is the potassium salt of 4-chlorobenzoic acid. This organic compound holds significance in various research and development sectors, including as a precursor in the synthesis of more complex molecules and as a subject of study in biodegradation pathways. This technical guide provides a comprehensive overview of its core chemical properties, supported by experimental data and methodologies, to assist researchers and professionals in its application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of potassium 4-chlorobenzoate is presented below. It is important to note that while extensive experimental data for 4-chlorobenzoic acid is available, specific experimental values for its potassium salt are less common in the literature. Much of the data for the salt is derived from computational models.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClKO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 194.65 g/mol | --INVALID-LINK--[1] |

| Appearance | White solid | --INVALID-LINK--[2] |

| Melting Point | Data not available for the salt. The acid melts at 238-241 °C. As a salt, it is expected to have a high melting point, likely decomposing before melting. | |

| Boiling Point | Data not available. Salts of organic acids typically decompose at high temperatures rather than boil. | |

| Solubility | Salts of carboxylic acids are generally more water-soluble than their acid counterparts.[3][4] The solubility of 4-chlorobenzoic acid is pH-dependent and increases in alkaline conditions.[5] | |

| pKa (of parent acid) | 3.98 at 25 °C | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound has been reported in D₂O.[2] The aromatic protons appear as an AB quartet, indicative of a para-substituted benzene (B151609) ring.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 7.68 ppm | AB quartet | 8.5 Hz | Aromatic protons |

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound was not found, data for 4-chlorobenzoic acid in D₂O at pH 7.4 provides a close approximation for the chemical shifts of the carbon atoms in the 4-chlorobenzoate anion.[6]

Table 3: ¹³C NMR Chemical Shifts for 4-Chlorobenzoate Anion

| Carbon Atom | Chemical Shift (δ) |

| C4 (C-Cl) | 137.528 ppm |

| C1/C5 (ortho to carboxylate) | 133.066 ppm |

| C2/C6 (meta to carboxylate) | 130.986 ppm |

| C9 (ipso-carboxylate) | 139.315 ppm |

| C10 (carboxylate) | 177.475 ppm |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the hydrolysis of methyl 4-chlorobenzoate.[2]

Materials:

-

Methyl 4-chlorobenzoate

-

Potassium trimethylsilanolate

-

Dry ether

Procedure:

-

Combine methyl 4-chlorobenzoate (13.65 g, 80 mmol) and potassium trimethylsilanolate (10.26 g, 80 mmol) in dry ether (500 mL).

-

Allow the reaction to proceed for 4 hours.

-

Isolate the resulting white solid, this compound, with a reported yield of 84%.[2]

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[7][8]

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., DigiMelt)

Procedure:

-

Load a small, finely powdered sample of this compound into a capillary tube, ensuring the sample is tightly packed at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate.

-

Observe the sample and record the temperature at which the first sign of melting is observed and the temperature at which the entire sample has melted. This range represents the melting point.

Biological Activity

Bacterial Degradation

The biodegradation of 4-chlorobenzoate has been studied in various bacteria. One identified pathway involves the initial dehalogenation of 4-chlorobenzoate to 4-hydroxybenzoate, which is then further metabolized.[9][10][11]

This metabolic pathway highlights the potential for bioremediation of environments contaminated with chlorinated aromatic compounds.

Conclusion

This technical guide provides a summary of the known chemical properties of this compound. While some experimental data, particularly spectroscopic information, is available, there remains a need for more comprehensive experimental determination of its physical properties, such as melting point and solubility in various solvents. The provided synthesis and analytical methodologies, along with the outlined biodegradation pathway, offer a solid foundation for researchers and drug development professionals working with this compound. Further research to fill the existing data gaps will be invaluable for its broader application.

References

- 1. This compound | C7H4ClKO2 | CID 23664289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. scribd.com [scribd.com]

- 9. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Potassium 4-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of potassium 4-chlorobenzoate (B1228818). It includes a summary of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics. Due to the limited availability of experimental data for the potassium salt, this guide also incorporates theoretical data and relevant experimental findings for the parent compound, 4-chlorobenzoic acid, to provide a thorough understanding of the 4-chlorobenzoate anion. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where this compound may have potential applications, such as in organic synthesis and materials science.

Introduction

Potassium 4-chlorobenzoate (C₇H₄ClKO₂) is the potassium salt of 4-chlorobenzoic acid. While the parent acid is a well-characterized compound used in the synthesis of dyes, fungicides, and pharmaceuticals, specific and detailed structural and spectroscopic data for its potassium salt are not extensively reported in publicly available literature.[1] This guide aims to consolidate the known information on this compound, supplemented with data from its parent acid, to provide a detailed understanding of its molecular characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Chemical Formula | C₇H₄ClKO₂ | [2][3] |

| Molecular Weight | 194.66 g/mol | [3] |

| CAS Number | Not available | |

| SMILES | [K+].[O-]C(=O)c1ccc(Cl)cc1 | [3] |

| InChI Key | BLVWQJBQOLAQEZ-UHFFFAOYSA-M | [2] |

| Appearance | White solid | [4] |

Molecular Structure

The molecular structure of this compound consists of a potassium cation (K⁺) and a 4-chlorobenzoate anion (C₇H₄ClO₂⁻). The anion is characterized by a planar benzene (B151609) ring substituted with a chlorine atom at the para position (position 4) and a carboxylate group. The negative charge is delocalized across the two oxygen atoms of the carboxylate group.

Crystallographic Data

As of the date of this guide, a comprehensive single-crystal X-ray diffraction study providing detailed crystallographic data (unit cell parameters, space group, bond lengths, and angles) for this compound is not available in the common structural databases.

To provide an insight into the expected solid-state structure, it is useful to consider the crystal structure of the parent compound, 4-chlorobenzoic acid. Crystalline 4-chlorobenzoic acid typically forms dimeric structures in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. In the case of this compound, an ionic crystal lattice would be expected, with electrostatic interactions between the potassium cations and the 4-chlorobenzoate anions. The packing of these ions would be influenced by factors such as ionic size and the distribution of charge within the anion.

Synthesis

A known method for the synthesis of this compound involves the hydrolysis of methyl 4-chlorobenzoate.[4]

Experimental Protocol: Synthesis from Methyl 4-chlorobenzoate

Materials:

-

Methyl 4-chlorobenzoate

-

Potassium trimethylsilanolate

-

Dry ether

Procedure:

-

In a suitable reaction vessel, dissolve methyl 4-chlorobenzoate (80 mmol) in dry ether (500 mL).

-

Add potassium trimethylsilanolate (80 mmol) to the solution.

-

Stir the reaction mixture for 4 hours at room temperature.

-

The resulting precipitate of this compound is isolated by filtration.

-

The product is then washed with dry ether and dried to yield a white solid.

This reaction proceeds with a reported yield of 84%.[4]

Spectroscopic Characterization

Detailed spectroscopic data specifically for this compound is limited. The following sections provide available data for the salt and comparative data from the parent acid and related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported in D₂O.[4]

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 7.68 | AB quartet | 8.5 | Aromatic Protons | [4] |

The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system due to the para-substitution on the benzene ring.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Specific experimental FTIR spectra for this compound are not widely published. The IR spectrum is expected to be dominated by the characteristic vibrations of the 4-chlorobenzoate anion. Key expected vibrational modes are summarized in Table 3, based on the known spectra of similar carboxylate salts and the parent acid.[7][8]

Table 3: Expected Key IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~1600 - 1550 | Asymmetric stretching of the COO⁻ group |

| ~1400 - 1300 | Symmetric stretching of the COO⁻ group |

| ~1100 - 1000 | C-Cl stretching |

| ~850 - 750 | C-H out-of-plane bending (aromatic) |

The absence of the broad O-H stretching band (typically around 3000 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹) would be a clear indication of the formation of the potassium salt.

Raman Spectroscopy

No experimental Raman spectra for this compound have been found in the literature. The Raman spectrum would be complementary to the IR spectrum and would be particularly useful for observing the symmetric vibrations of the molecule.

Applications

While specific industrial applications for this compound are not well-documented, its parent compound, 4-chlorobenzoic acid, is utilized as an intermediate in the synthesis of various organic compounds, including dyes and fungicides.[1] It is plausible that this compound could serve as a precursor in similar synthetic pathways, particularly in reactions where a more soluble or reactive form of the 4-chlorobenzoate moiety is required.

Conclusion

This technical guide has summarized the available information on the molecular structure and properties of this compound. While key identifiers and a synthesis protocol are known, a significant gap exists in the experimental data, particularly concerning its detailed solid-state structure and comprehensive spectroscopic characterization. The provided data, supplemented with information from the parent 4-chlorobenzoic acid, serves as a foundational resource for researchers. Further experimental studies, including single-crystal X-ray diffraction and detailed spectroscopic analyses (¹³C NMR, FTIR, and Raman), are necessary to fully elucidate the molecular structure and properties of this compound and to explore its potential applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H4ClKO2 | CID 23664289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Molport-016-853-309 | Novel [molport.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]

- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 7. asianjournalofphysics.com [asianjournalofphysics.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Potassium 4-chlorobenzoate from Methyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium 4-chlorobenzoate (B1228818) from methyl 4-chlorobenzoate. The primary method detailed is the saponification of the methyl ester using potassium hydroxide (B78521), a robust and widely applicable reaction in organic synthesis. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the reaction pathway and experimental workflow.

Introduction

Potassium 4-chlorobenzoate is a carboxylate salt that can serve as a precursor or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The synthesis from its corresponding methyl ester, methyl 4-chlorobenzoate, is a fundamental transformation in organic chemistry, typically achieved through base-catalyzed hydrolysis, also known as saponification. This process is generally high-yielding and results in a product of high purity after appropriate workup and purification.

Reaction Principle and Mechanism

The synthesis of this compound from methyl 4-chlorobenzoate is achieved through the saponification of the ester. This reaction involves the nucleophilic attack of a hydroxide ion (from potassium hydroxide) on the carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group, which then deprotonates the newly formed carboxylic acid to yield the potassium carboxylate salt and methanol (B129727). The reaction is typically carried out in a protic solvent, such as methanol or a mixture of methanol and water, and may be conducted at room temperature or with heating to increase the reaction rate.

Quantitative Data

A summary of the key quantitative data for the reactant, product, and a representative reaction is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59[1] | 42-44[2] | White to light yellow crystalline powder |

| This compound | C₇H₄ClKO₂ | 194.65[3] | >300 (decomposes) | White solid |

Table 2: Representative Reaction Conditions and Yield for Saponification

| Parameter | Value | Reference |

| Starting Material | Methyl 4-chlorobenzoate | |

| Reagent | Potassium Hydroxide (KOH) | |

| Solvent | Methanol | [4] |

| Molar Ratio (Ester:KOH) | 1:2 | [4] |

| Temperature | Ambient (~35 °C) | [4] |

| Reaction Time | 5 minutes | [4] |

| Yield of 4-chlorobenzoic acid | 84% | [4] |

Note: The referenced study was conducted on ethyl p-chlorobenzoate, but provides a strong basis for the synthesis of the potassium salt from the methyl ester under similar conditions. Another study using potassium trimethylsilanolate reported an 84% yield for the synthesis of this compound from methyl 4-chlorobenzoate.[5]

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound from methyl 4-chlorobenzoate using potassium hydroxide.

Materials and Equipment

-

Methyl 4-chlorobenzoate

-

Potassium hydroxide (KOH) pellets or flakes

-

Methanol (reagent grade)

-

Distilled water

-

Hydrochloric acid (HCl), 1 M solution (for potential pH adjustment and conversion to the free acid for analysis)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

-

pH paper or pH meter

Safety Precautions

-

Potassium hydroxide is corrosive and can cause severe burns. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Work in a well-ventilated fume hood, especially when handling methanol and preparing the KOH solution, as fumes can be generated.[6]

-

The dissolution of KOH in methanol is exothermic and will generate heat. Add KOH to the solvent slowly and with stirring.

-

Methanol is flammable and toxic. Avoid open flames and ensure proper ventilation.

Detailed Synthesis Procedure

-

Preparation of the Potassium Hydroxide Solution: In a beaker, dissolve potassium hydroxide (2.0 equivalents) in methanol. For example, for 10 mmol of methyl 4-chlorobenzoate (1.71 g), you would use 20 mmol of KOH (1.12 g). The amount of methanol should be sufficient to fully dissolve the reactants, for instance, 20-30 mL. Stir the mixture until the KOH is completely dissolved. Note that the dissolution is exothermic.

-

Reaction: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-chlorobenzoate. Add the prepared methanolic KOH solution to the flask.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is expected to be rapid.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

Work-up and Isolation: Once the reaction is complete, the product, this compound, may precipitate out of the methanolic solution, especially upon cooling. If a precipitate has formed, it can be collected by vacuum filtration using a Büchner funnel.

-

-

Dissolve the crude product in a minimal amount of hot solvent (e.g., an ethanol (B145695)/water mixture).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

-

Drying: Dry the purified this compound crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a desiccator under vacuum to remove any residual solvent.

-

Characterization: The final product can be characterized by various analytical techniques, such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from methyl 4-chlorobenzoate to this compound.

Caption: Saponification of methyl 4-chlorobenzoate to this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-CHLOROBENZOATE | 1126-46-1 [chemicalbook.com]

- 3. This compound | C7H4ClKO2 | CID 23664289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Soap-Making Safety-Equipment - Black's Tropical [blackstropical.com]

- 7. How to Handle Potassium Hydroxide – Soap Queen [soapqueen.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide on the Physical Characteristics of Potassium 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Potassium 4-chlorobenzoate (B1228818). The information is compiled from various scientific sources to aid researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound.

Core Physical Properties

| Property | Potassium 4-chlorobenzoate | 4-Chlorobenzoic Acid (for reference) |

| Molecular Formula | C₇H₄ClKO₂[1] | C₇H₅ClO₂ |

| Molecular Weight | 194.65 g/mol [1] | 156.57 g/mol |

| Appearance | White solid | White crystalline powder |

| Melting Point | Data not readily available | 238-241 °C |

| Boiling Point | Data not readily available | 274-275 °C |

| Density | Data not readily available | 1.54 g/cm³ |

| Solubility in Water | Expected to be soluble | Very slightly soluble |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below. These protocols are based on established chemical and pharmacopeial methods.

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of a 4-chlorobenzoic acid ester, such as methyl 4-chlorobenzoate, with a potassium base.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Dissolution: Dissolve methyl 4-chlorobenzoate in a suitable solvent, such as a mixture of methanol and water.

-

Reaction: Add a stoichiometric amount of potassium hydroxide to the solution.

-

Reflux: Heat the mixture to reflux for a specified period to ensure complete hydrolysis of the ester.

-

Cooling: Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the potassium salt.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a suitable solvent, such as acetone, to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

2.2. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Experimental Workflow: Melting Point Determination

Caption: Workflow for the determination of the melting point of a solid sample.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and in a fine powder form.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2.3. Determination of Density

The bulk and tapped densities are important physical parameters for powdered solids.

Methodology:

-

Bulk Density:

-

Weigh a specific amount of the dry this compound powder.

-

Gently pour the powder into a graduated cylinder of a known volume.

-

Record the volume occupied by the powder without compaction.

-

Calculate the bulk density by dividing the mass by the volume.

-

-

Tapped Density:

-

Use the same sample from the bulk density measurement.

-

Mechanically tap the graduated cylinder for a set number of times (e.g., 100 taps) until the volume of the powder is constant.

-

Record the final, compacted volume.

-

Calculate the tapped density by dividing the mass by the final volume.

-

2.4. Determination of Solubility

The solubility of a compound in various solvents is a crucial parameter, especially in drug development.

Methodology (Shake-Flask Method):

-

Sample Preparation: Prepare a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol).

-

Addition of Solute: Add an excess amount of this compound to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound at that temperature.

References

An In-depth Technical Guide to Potassium 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium 4-chlorobenzoate (B1228818), including its chemical identity, properties, synthesis, and relevant biological pathways. The information is tailored for professionals in research, and drug development.

Chemical Identity and Synonyms

The most common synonyms for Potassium 4-chlorobenzoate are:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are computationally derived and provide essential information for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClKO₂ | PubChem[1] |

| Molecular Weight | 194.65 g/mol | PubChem[1] |

| Exact Mass | 193.9536885 Da | PubChem[1] |

| Topological Polar Surface Area | 40.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Formal Charge | 0 | PubChem |

| Complexity | 132 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 2 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not extensively published, a general method involves the hydrolysis of a 4-chlorobenzoic acid ester, such as methyl 4-chlorobenzoate, with a potassium base.

Experimental Protocol: Saponification of Methyl 4-chlorobenzoate

This protocol is based on a reported synthesis of this compound.[2]

Materials:

-

Methyl 4-chlorobenzoate

-

Potassium trimethylsilanolate

-

Dry ether

-

Deuterium oxide (D₂O) for NMR analysis

Procedure:

-

In a suitable reaction vessel, dissolve methyl 4-chlorobenzoate (1 equivalent) in dry ether.

-

Add potassium trimethylsilanolate (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for approximately 4 hours.

-

The product, this compound, will precipitate as a white solid.

-

Isolate the solid by filtration.

-

The identity and purity of the product can be confirmed by ¹H NMR spectroscopy. The aromatic protons typically appear as an AB quartet around δ 7.68 ppm in D₂O.[2]

Purification:

For purification of alkali metal salts of carboxylic acids, general methods such as recrystallization can be employed. The crude this compound can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethanol (B145695) and water) and allowed to cool slowly to form crystals. The purified crystals can then be collected by filtration and dried under vacuum.

Role in Drug Development and Biological Systems

Direct applications of this compound in drug development are not well-documented. However, its parent compound, 4-chlorobenzoic acid, and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals. The chloro and carboxylate functionalities provide versatile handles for further chemical modifications in the design of active pharmaceutical ingredients (APIs).

The biological significance of this class of compounds is often studied in the context of microbial degradation. Various microorganisms have been shown to metabolize 4-chlorobenzoic acid through different enzymatic pathways. Understanding these pathways is crucial for environmental bioremediation and can provide insights into the metabolism of halogenated aromatic compounds in biological systems.

Microbial Degradation Pathway of 4-Chlorobenzoic Acid

One of the well-characterized metabolic routes for 4-chlorobenzoic acid in microorganisms like Arthrobacter sp. and Cupriavidus sp. involves an initial hydrolytic dehalogenation.[3][4] This pathway is depicted in the diagram below.

Caption: Microbial degradation pathway of 4-chlorobenzoic acid.

This pathway begins with the dissociation of this compound to 4-chlorobenzoic acid. A key initial step is the hydrolytic dehalogenation to yield 4-hydroxybenzoic acid.[3] This intermediate is then hydroxylated to form protocatechuic acid, which subsequently enters the central metabolic β-ketoadipate pathway for complete mineralization.[3]

Conclusion

This compound is a chemical compound with defined physicochemical properties and established synthesis routes. While a specific CAS number is not prominently documented, its identity and characteristics are well-established. Its primary significance for researchers and drug development professionals lies in its role as a versatile chemical intermediate. The biological relevance of its anionic component, 4-chlorobenzoate, is highlighted by its microbial degradation pathways, which are of interest in both environmental science and the broader study of xenobiotic metabolism. This guide provides a foundational understanding of this compound to support its safe and effective use in a research and development setting.

References

- 1. This compound | C7H4ClKO2 | CID 23664289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorobenzoic Acid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-Chlorobenzoic acid potassium salt is the potassium salt of the organochlorine compound 4-chlorobenzoic acid. It is a white solid that is soluble in water. While much of the available data pertains to its parent acid, this guide consolidates the known information on the potassium salt and provides relevant context from the acid for a comprehensive understanding.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClKO₂ | [1] |

| Molecular Weight | 194.65 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water. The parent acid is freely soluble in alcohol and ether.[3][4] | |

| pKa (of parent acid) | ~3.98 | [5] |

| CAS Number | Not explicitly found for the potassium salt in searches. The CAS for the parent acid is 74-11-3. |

Synthesis and Characterization

Experimental Protocol: Synthesis of 4-Chlorobenzoic Acid Potassium Salt

A documented method for the synthesis of potassium 4-chlorobenzoate (B1228818) involves the hydrolysis of methyl 4-chlorobenzoate.[2]

Materials:

-

Methyl 4-chlorobenzoate

-

Potassium trimethylsilanolate

-

Dry ether

Procedure:

-

Combine methyl 4-chlorobenzoate (13.65 g, 80 mmol) and potassium trimethylsilanolate (10.26 g, 80 mmol) in dry ether (500 mL).

-

Allow the reaction to proceed for 4 hours.

-

Isolate the resulting white solid, potassium 4-chlorobenzoate. The reported yield is 84% (13.1 g).[2]

A more traditional approach involves the neutralization of 4-chlorobenzoic acid with a potassium base, such as potassium hydroxide, in an appropriate solvent.

Workflow for Synthesis and Purification:

References

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-chlorobenzoate (B1228818), the potassium salt of 4-chlorobenzoic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, both in the solid state and in solution, dictates its physical and chemical properties, including solubility, stability, and potential biological activity. A thorough understanding of its crystal structure is paramount for applications in drug development, materials science, and chemical synthesis. This guide details the multifaceted approach required for a complete crystal structure analysis, encompassing synthesis, single-crystal X-ray diffraction, spectroscopic characterization, and thermal analysis.

Synthesis and Crystallization

The synthesis of Potassium 4-chlorobenzoate can be achieved through the neutralization of 4-chlorobenzoic acid with a potassium base. A typical laboratory-scale synthesis is described below.

Table 1: Synthesis Reactants for this compound

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |

| 4-chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 1.57 g | 1 |

| Potassium hydroxide (B78521) | KOH | 56.11 | 0.56 g | 1 |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 20 mL | - |

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1.57 g (10 mmol) of 4-chlorobenzoic acid in 20 mL of ethanol in a 50 mL round-bottom flask. Gentle heating may be required to achieve complete dissolution.

-

Neutralization: In a separate beaker, dissolve 0.56 g (10 mmol) of potassium hydroxide in a minimal amount of water and add it dropwise to the stirred ethanolic solution of 4-chlorobenzoic acid at room temperature.

-

Precipitation: The this compound salt will precipitate out of the solution. The reaction mixture is stirred for an additional hour to ensure complete reaction.

-

Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol, and then with diethyl ether.

-

Drying: The resulting white solid is dried in a vacuum oven at 60 °C for 4 hours.

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed and effective method.

-

Saturated Solution Preparation: Prepare a saturated solution of the synthesized this compound powder in a suitable solvent system, such as an ethanol/water mixture, at a slightly elevated temperature (e.g., 40 °C).

-

Filtration: Filter the hot, saturated solution through a syringe filter to remove any particulate impurities.

-

Crystallization: Transfer the clear filtrate to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed at room temperature.

-

Crystal Growth: Colorless, needle-like or prismatic crystals are expected to form over a period of several days to a week as the solvent slowly evaporates.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal lattice.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Expected Crystallographic Data

While specific data for this compound is not available, data for analogous alkali metal benzoates suggest a monoclinic or orthorhombic crystal system. The table below presents hypothetical, yet plausible, crystallographic parameters.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.57 |

Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The formation of the potassium salt from 4-chlorobenzoic acid is expected to lead to characteristic shifts in the vibrational frequencies of the carboxylate group.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C=O (asymmetric stretch) | 1600-1550 | 1600-1550 |

| C=O (symmetric stretch) | 1420-1380 | 1420-1380 |

| C-Cl | 800-600 | 800-600 |

Experimental Protocol: FTIR and Raman Spectroscopy

-

FTIR Spectroscopy: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded on an FTIR spectrometer.

-

Raman Spectroscopy: The powdered sample is placed on a microscope slide and analyzed using a Raman spectrometer with a laser excitation source (e.g., 785 nm).

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase transitions of the compound.

Expected Thermal Behavior

This compound is expected to be a stable solid at room temperature. Upon heating, it is likely to undergo dehydration (if hydrated) followed by decomposition at higher temperatures. The final decomposition product is expected to be potassium chloride.

Table 4: Expected Thermal Analysis Data for this compound

| Analysis | Temperature Range (°C) | Event |

| DSC | 100-150 | Endothermic peak (loss of water, if present) |

| TGA | 100-150 | Mass loss corresponding to water |

| DSC | > 400 | Exothermic peak (decomposition) |

| TGA | > 400 | Significant mass loss |

Experimental Protocol: TGA and DSC

A small, accurately weighed sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible. The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Figure 1: Overall experimental workflow for the analysis of this compound.

Figure 2: Detailed workflow for Single-Crystal X-ray Diffraction analysis.

Conclusion

The comprehensive analysis of this compound's crystal structure requires a synergistic approach, integrating synthesis, crystallization, and various analytical techniques. While a definitive crystal structure remains to be publicly reported, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to successfully undertake such an investigation. The expected data, based on analogous compounds, serves as a valuable reference for interpreting experimental results. A complete structural elucidation will undoubtedly contribute to a deeper understanding of the solid-state properties of this and related compounds, aiding in their future applications.

In-Depth Technical Guide: Thermal Decomposition Properties of Potassium 4-chlorobenzoate

Executive Summary

This technical guide outlines the expected thermal decomposition properties of potassium 4-chlorobenzoate (B1228818). While direct experimental data is not available, this document extrapolates information from closely related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. The guide covers anticipated thermal stability, potential decomposition pathways, and detailed experimental methodologies for characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Anticipated Thermal Decomposition Profile

Based on the thermal behavior of potassium benzoate (B1203000) and other aromatic salts, the thermal decomposition of potassium 4-chlorobenzoate is expected to be a multi-stage process. The stability of the compound will be influenced by the presence of the chlorine atom on the benzene (B151609) ring and the ionic bond between the carboxylate group and the potassium ion.

Key Expected Thermal Events:

-

Initial Stage (Dehydration): If the sample is a hydrate, an initial weight loss corresponding to the loss of water molecules would be observed at relatively low temperatures, typically below 200°C.

-

Melting: A sharp endothermic peak in the DSC curve, without a corresponding weight loss in the TGA curve, would indicate the melting point of the compound. For comparison, potassium benzoate has a melting point above 300°C.[1]

-

Decomposition: The primary decomposition is anticipated to occur at elevated temperatures, likely in the range of 300-500°C. This process is expected to be complex, involving the cleavage of the C-Cl and C-C bonds, as well as the decarboxylation of the carboxylate group.

-

Residue Formation: The final residue is expected to be potassium carbonate and/or potassium chloride, depending on the decomposition atmosphere.

Quantitative Data Summary (Hypothetical)

The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analyses of this compound. The values presented are hypothetical and based on the analysis of related compounds.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) |

| Dehydration (if applicable) | 80 - 120 | ~100 | Variable |

| Melting | > 300 | - | 0 |

| Primary Decomposition | 350 - 450 | ~420 | 40 - 50 |

| Secondary Decomposition | 450 - 600 | ~550 | 10 - 20 |

| Final Residue | > 600 | - | ~30 - 40 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the decomposition of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed.

-

A purge gas (typically inert, such as nitrogen or argon, at a flow rate of 20-50 mL/min) is introduced to provide a controlled atmosphere.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

An initial isothermal step at a low temperature (e.g., 50°C) for a few minutes can be included to ensure thermal equilibrium before the ramp.

-

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition stages, as well as the percentage of mass loss at each stage. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum or other suitable DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

A purge gas (typically inert, such as nitrogen, at a flow rate of 20-50 mL/min) is introduced.

-

-

Thermal Program:

-

The sample is subjected to a controlled temperature program, typically mirroring the TGA program for direct comparison (e.g., heating from ambient to 400°C at 10°C/min).

-

A heating-cooling-heating cycle can be employed to investigate reversible transitions and the thermal history of the sample.

-

-

Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., decomposition, crystallization). The peak area can be integrated to quantify the enthalpy change associated with each transition.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Postulated Thermal Decomposition Pathway

References

In-Depth Technical Guide: Health and Safety Data for Potassium 4-chlorobenzoate

Disclaimer: Limited direct toxicological data is available for Potassium 4-chlorobenzoate (B1228818). This guide primarily summarizes data for its parent compound, 4-chlorobenzoic acid. The toxicological properties are expected to be similar, but this assumption should be considered when evaluating the data.

This technical guide provides a comprehensive overview of the available health and safety data for Potassium 4-chlorobenzoate and its parent compound, 4-chlorobenzoic acid. The information is intended for researchers, scientists, and drug development professionals.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for 4-chlorobenzoic acid.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1170 mg/kg | [1] |

| LD50 | Mouse (male/female) | Oral | 1450 mg/kg | [2] |

| LD50 | Rat (female) | Oral | 4300 mg/kg | [2] |

Irritation Data

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not an irritant | [2] |

| Eye Irritation | Rabbit | Poor irritant effect | [2] |

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on a sighting study.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test determines the dose level that causes evident toxicity without mortality and allows for classification of the substance's acute toxicity.

Skin Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Area Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small area of skin under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A 0.1 mL (liquid) or 0.1 g (solid) sample of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.

Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations.

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.

Visualizations

Experimental Workflow for Toxicological Assessment

Caption: General workflow for toxicological assessment of a chemical substance.

Proposed Metabolic Pathway of 4-Chlorobenzoic Acid in Bacteria

While mammalian metabolism data is limited, studies in bacteria have elucidated a potential degradation pathway. This pathway is relevant for environmental fate and may provide insights into potential metabolic routes in other organisms.

Caption: Proposed bacterial metabolic pathway for 4-chlorobenzoic acid.[3]

Health and Safety Summary

-

Acute Effects: 4-Chlorobenzoic acid has moderate acute toxicity if swallowed.[1] It is not considered to be a skin irritant and has a poor irritant effect on the eyes.[2]

-

Subacute Effects: In a subacute study, 4-chlorobenzoic acid showed toxic effects on the liver and kidneys.[2]

-

Carcinogenicity: There is insufficient data to classify 4-chlorobenzoic acid as a carcinogen.

-

Genotoxicity: The Ames test for 4-chlorobenzoic acid was negative, suggesting it is not mutagenic in that system.

-

Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of this compound or 4-chlorobenzoic acid were identified. Standard OECD guideline studies (e.g., OECD 414, 416, 421, 422) would be required to assess these endpoints.

Conclusion

The available data, primarily on 4-chlorobenzoic acid, indicates a moderate acute oral toxicity and low potential for skin and eye irritation. Subacute exposure may lead to effects on the liver and kidneys. There is currently no evidence to suggest that 4-chlorobenzoic acid is mutagenic or carcinogenic, though data is limited. A significant data gap exists regarding its potential for reproductive and developmental toxicity. Professionals handling this substance should exercise appropriate caution, utilizing personal protective equipment and working in well-ventilated areas. Further testing according to established guidelines is necessary to fully characterize the toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Potassium 4-chlorobenzoate in Microbial Degradation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Potassium 4-chlorobenzoate (B1228818), the potassium salt of 4-chlorobenzoic acid (4-CBA), serves as a key model compound in the study of microbial degradation of halogenated aromatic compounds. These compounds are of significant environmental concern due to their widespread use as pesticides, herbicides, and industrial chemicals, and their persistence in the environment. Understanding the microbial pathways for their degradation is crucial for developing effective bioremediation strategies. This document provides detailed application notes and experimental protocols for utilizing potassium 4-chlorobenzoate in microbial degradation studies, focusing on the common degradation pathways observed in various bacterial species.

Section 1: Microbial Degradation Pathways of 4-Chlorobenzoate

Microorganisms have evolved diverse strategies to metabolize 4-chlorobenzoate. The two primary aerobic degradation pathways initiated by bacteria are the hydrolytic dehalogenation pathway and the dioxygenase-mediated pathway.

Hydrolytic Dehalogenation Pathway

In this pathway, the initial step involves the hydrolytic removal of the chlorine atom from the aromatic ring to form 4-hydroxybenzoate (B8730719). This intermediate is then funneled into the well-established β-ketoadipate pathway for complete mineralization. This pathway has been observed in several bacterial genera, including Arthrobacter and Pseudomonas.[1][2][3][4][5]

The key steps are:

-

Dehalogenation: 4-chlorobenzoate is converted to 4-hydroxybenzoate.

-

Hydroxylation: 4-hydroxybenzoate is hydroxylated to form protocatechuate.

-

Ring Cleavage: Protocatechuate undergoes ortho- or meta-cleavage, leading to intermediates that enter the tricarboxylic acid (TCA) cycle.

Dioxygenase-Mediated Pathway

Alternatively, some bacteria, such as certain strains of Pseudomonas aeruginosa, utilize a dioxygenase to initiate the degradation of 4-CBA.[6][7] In this pathway, dechlorination occurs after the aromatic ring has been cleaved.

The key steps are:

-

Dioxygenation: 4-chlorobenzoate is converted to 4-chlorocatechol (B124253).

-

Ring Cleavage: 4-chlorocatechol undergoes ortho-cleavage.

-

Dechlorination: The chlorine atom is removed from the resulting aliphatic acid.

Below are diagrams illustrating these two primary degradation pathways.

Caption: Hydrolytic dehalogenation pathway of 4-chlorobenzoate.

Caption: Dioxygenase-mediated degradation pathway of 4-chlorobenzoate.

Section 2: Quantitative Data from Microbial Degradation Studies

The efficiency of microbial degradation of this compound can be quantified by various parameters, including enzyme activity, optimal growth conditions, and substrate degradation rates.

Table 1: Enzyme Specific Activities in 4-Chlorobenzoate Degrading Bacteria

| Bacterial Strain | Enzyme | Inducer | Specific Activity (nmol/min/mg protein) | Reference |

| Arthrobacter sp. TM-1 (Improved) | 4-Chlorobenzoate dehalogenase | 4-Chlorobenzoate | 0.85 | [1][2] |

| Pseudomonas sp. CBS 3 | 4-Hydroxybenzoate 3-hydroxylase | 4-Hydroxybenzoate | Data not specified | [3] |

| Pseudomonas sp. CBS 3 | Protocatechuate 3,4-dioxygenase | Protocatechuate | Data not specified | [3] |

| Pseudomonas aeruginosa PA01 NC | Catechol 1,2-dioxygenase | 4-Chlorobenzoate | Data not specified | [6] |

Table 2: Optimal Conditions for 4-Chlorobenzoate Dehalogenase Activity

| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors | Reference |

| Arthrobacter sp. TM-1 | 6.8 | 20 | Mn2+ | Dissolved Oxygen | [1][2] |

| Arthrobacter sp. SB8 | Not specified | Not specified | Not specified | O2 (in cell extracts) | [5] |

Table 3: Growth and Substrate Utilization Parameters

| Bacterial Strain | Substrate Concentration | Doubling Time (h) | Degradation Rate | Reference |

| Arthrobacter sp. TM-1 (Improved) | Not specified | 1.6 | Not specified | [1][2] |

| Cupriavidus sp. SK-3 | Up to 5 mM | Lag phase > 3 mM | Stoichiometric chloride elimination | [4] |

| Pseudomonas aeruginosa PA01 NC | 2 g/L | Not specified | Not specified | [6][7] |

| Aeromonas hydrophila | 2-4 mM | Not specified | 5 µM/hr | [8] |

Section 3: Experimental Protocols

This section provides detailed protocols for key experiments in the study of this compound degradation.

Isolation of 4-Chlorobenzoate Degrading Bacteria

Objective: To isolate microorganisms capable of utilizing this compound as a sole source of carbon and energy.

Materials:

-

Soil or water sample from a contaminated site.

-

Mineral Salts Medium (MSM).

-

This compound.

-

Sterile flasks, petri dishes, and pipettes.

-

Incubator shaker.

Protocol:

-

Enrichment Culture: a. Prepare MSM containing 0.1% (w/v) this compound as the sole carbon source. b. Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water sample. c. Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days. d. Transfer 10 mL of the culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for 4-CBA degrading organisms.[6]

-

Isolation of Pure Cultures: a. Prepare MSM agar plates containing 0.1% (w/v) this compound. b. Serially dilute the final enrichment culture and spread plate onto the MSM agar plates. c. Incubate the plates at 30°C for 5-7 days until colonies appear. d. Isolate morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.[6]

Analysis of 4-Chlorobenzoate Degradation

Objective: To monitor the degradation of this compound by the isolated microbial strains.

Materials:

-

Pure culture of the isolated bacterium.

-

MSM with a known concentration of this compound.

-

Spectrophotometer.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Chloride ion-selective electrode or colorimetric assay kit.

Protocol:

-

Growth Curve and Substrate Depletion: a. Inoculate a flask containing MSM with a known concentration of this compound with the isolated bacterium. b. At regular time intervals, withdraw samples aseptically. c. Measure the optical density (OD) at 600 nm to monitor bacterial growth. d. Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining concentration of 4-chlorobenzoate using HPLC.

-

Chloride Release Assay: a. Use the supernatant from the previous step. b. Measure the concentration of released chloride ions using a chloride ion-selective electrode or a colorimetric method (e.g., mercuric thiocyanate (B1210189) method). c. A stoichiometric release of chloride ions confirms the complete dechlorination of 4-chlorobenzoate.

Preparation of Cell-Free Extracts and Enzyme Assays

Objective: To prepare cell-free extracts and assay the activity of key enzymes involved in the 4-CBA degradation pathway.

Materials:

-

Bacterial culture grown in the presence of this compound.

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Lysozyme or sonicator.

-

Centrifuge.

-

Spectrophotometer.

-

Reagents for specific enzyme assays.

Protocol:

-

Preparation of Cell-Free Extract: a. Harvest the bacterial cells from the culture by centrifugation. b. Wash the cell pellet twice with buffer. c. Resuspend the cells in a small volume of buffer and disrupt them by sonication or enzymatic lysis with lysozyme. d. Centrifuge the lysate at high speed to remove cell debris. The resulting supernatant is the cell-free extract.

-

4-Chlorobenzoate Dehalogenase Assay: a. The reaction mixture contains buffer, cell-free extract, and this compound. b. Incubate the mixture at the optimal temperature (e.g., 30°C). c. The activity can be determined by measuring the decrease in 4-chlorobenzoate concentration over time using HPLC or by measuring the formation of 4-hydroxybenzoate.

-

Catechol 1,2-Dioxygenase Assay: a. The reaction mixture contains buffer, cell-free extract, and 4-chlorocatechol. b. The activity is determined by monitoring the formation of the ring-cleavage product spectrophotometrically.

Section 4: Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for studying the microbial degradation of this compound.

References

- 1. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of 4-Chlorobenzoate by Facultatively Alkalophilic Arthrobacter sp. Strain SB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jbarbiomed.com [jbarbiomed.com]

Application of Potassium 4-chlorobenzoate in Environmental Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Potassium 4-chlorobenzoate (B1228818) in environmental research. The focus is on its role as a model compound for studying the biodegradation of chlorinated aromatic pollutants.

Application Notes

Potassium 4-chlorobenzoate, the potassium salt of 4-chlorobenzoic acid (4-CBA), is a compound of significant interest in environmental research. Its primary application lies in the study of microbial degradation of chlorinated aromatic compounds, which are a class of persistent environmental pollutants. Due to its relative simplicity and the presence of a carbon-chlorine bond, 4-CBA serves as an excellent model substrate for isolating and characterizing microorganisms capable of dehalogenation and aromatic ring cleavage.

Key Applications:

-

Biodegradation Studies: 4-CBA is widely used as the sole carbon and energy source in enrichment cultures to isolate novel bacterial and fungal strains with the ability to degrade chlorinated pollutants.[1][2][3][4]

-

Metabolic Pathway Elucidation: Researchers utilize 4-CBA to investigate the biochemical pathways involved in the breakdown of chlorinated aromatic compounds. Studies have revealed two primary aerobic degradation pathways initiated by different enzymatic strategies.[1][2][5]

-

Enzyme Characterization: The degradation of 4-CBA has led to the discovery and characterization of key enzymes, such as dehalogenases and dioxygenases, which are crucial for bioremediation processes.[2][6][7]

-

Ecotoxicology: While less common, 4-CBA can be used in toxicological studies to assess the environmental impact of chlorinated benzoic acids on various organisms.

Use as an Environmental Tracer:

Despite its water solubility, there is no significant evidence in the reviewed scientific literature to suggest that this compound is used as an environmental tracer for groundwater or surface water studies. Ideal tracers are typically non-reactive, non-sorbing, and not readily biodegradable, allowing them to move with water without being significantly altered.[8][9] Common tracers include bromide salts, certain fluorescent dyes, and fluorinated benzoic acids.[8][10] Given that 4-chlorobenzoate is known to be biodegradable under various conditions, its application as a conservative tracer is limited.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biodegradation of 4-chlorobenzoic acid.

Table 1: Optimal Conditions for 4-Chlorobenzoic Acid Biodegradation

| Microorganism | Initial 4-CBA Concentration | Temperature (°C) | pH | Incubation Time (h) | Degradation Efficiency (%) | Reference |

| Pseudomonas aeruginosa PA01 NC | 2 g/L | 30 | 7.0 | - | - | [3][11] |

| Arthrobacter sp. TM-1 | - | 20 (for dehalogenase activity) | 6.8 (for dehalogenase activity) | - | - | [2][4][12] |

| Arthrobacter sp. SB8 | up to 10 g/L | 30 | 10.0 | - | High | [5] |

| Cupriavidus sp. SK-3 | up to 5 mM | - | - | - | High | [13] |

| Enterobacter aerogenes | - | - | - | 48 | ~63 | [14] |

| Lysinibacillus macrolides DSM54T | 237.17 ppm | 32.75 | 5.25 | 96 | 100 (statistically estimated) | [15] |

Table 2: Kinetic Parameters for 4-Chlorobenzoic Acid Degradation

| Microorganism | Parameter | Value | Unit | Reference |

| Arthrobacter sp. TM-1 (Strain Improvement) | Doubling Time | 1.6 | h | [2][4][12] |

| Arthrobacter sp. TM-1 (Original Strain) | Doubling Time | 50 | h | [2][4][12] |

| Arthrobacter sp. TM-1 (Strain Improvement) | Specific Dehalogenase Activity | 0.85 | nmol/min/mg protein | [2][4][12] |

| Arthrobacter sp. TM-1 (Original Strain) | Specific Dehalogenase Activity | 0.09 | nmol/min/mg protein | [2][4][12] |

Experimental Protocols

Protocol 1: Isolation of 4-Chlorobenzoate Degrading Bacteria

This protocol describes a general method for enriching and isolating bacteria from environmental samples that can utilize 4-CBA as a sole carbon source.

Materials:

-

Environmental sample (e.g., soil, sediment, wastewater)

-

Mineral Salts Medium (MSM)

-

This compound (sterile stock solution)

-

Petri dishes with MSM agar (B569324)

-

Incubator shaker

-

Autoclave

Procedure:

-

Enrichment Culture:

-

Prepare MSM. A typical composition includes (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), and trace elements solution (1 ml).

-

Dispense 100 ml of MSM into 250 ml Erlenmeyer flasks.

-

Autoclave and cool to room temperature.

-

Add this compound from a sterile stock solution to a final concentration of 500 mg/L.

-

Inoculate each flask with 1 g of soil or 1 ml of water sample.

-

Incubate at 30°C on a rotary shaker at 150 rpm.

-

-

Subculturing:

-

After 7-10 days, or when turbidity is observed, transfer 10 ml of the culture to a fresh flask of MSM with 4-CBA.

-

Repeat this subculturing step at least three times to enrich for 4-CBA degrading organisms.

-

-

Isolation of Pure Cultures:

-

Prepare MSM agar plates containing 500 mg/L of 4-CBA as the sole carbon source.

-

Serially dilute the final enrichment culture and spread plate onto the MSM-agar plates.

-

Incubate the plates at 30°C for 5-7 days.

-

Select morphologically distinct colonies and re-streak onto fresh plates to obtain pure cultures.

-

-

Confirmation of Degradation:

-

Inoculate the pure isolates into liquid MSM with 4-CBA.

-

Monitor growth by measuring optical density at 600 nm and the disappearance of 4-CBA using HPLC.

-

Protocol 2: Analysis of 4-Chlorobenzoate in Water Samples by HPLC

This protocol provides a general method for the quantification of 4-CBA in aqueous samples from biodegradation experiments.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase acidification)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Collect an aliquot (e.g., 1 ml) of the culture medium.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

-

HPLC Analysis:

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and acidified water (e.g., 60:40 v/v acetonitrile:water with 0.1% phosphoric acid).[16] The exact ratio may need to be optimized for the specific column and system. For MS compatibility, replace phosphoric acid with formic acid.[16]

-

Flow Rate: 1.0 ml/min.[11]

-

Injection Volume: 20 µl.

-

Detection: UV detector set at 254 nm.[11]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the concentration of 4-CBA in the samples by comparing their peak areas to the calibration curve.

-

Visualizations

Biodegradation Pathways of 4-Chlorobenzoate

Two primary aerobic biodegradation pathways for 4-chlorobenzoate have been identified in different bacterial species.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a biodegradation study of this compound.

References

- 1. ijsr.net [ijsr.net]

- 2. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of 4-chlorobenzoic acid by Arthrobacter sp (Journal Article) | OSTI.GOV [osti.gov]

- 5. Degradation of 4-Chlorobenzoate by Facultatively Alkalophilic Arthrobacter sp. Strain SB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. nmt.edu [nmt.edu]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. pnnl.gov [pnnl.gov]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols: Potassium 4-Chlorobenzoate as a Precursor for Metal-Organic Frameworks (MOFs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2][3] This document provides detailed application notes and protocols for the use of potassium 4-chlorobenzoate (B1228818) as an organic linker precursor in the synthesis of MOFs, with a particular focus on potential applications in drug development.

While potassium 4-chlorobenzoate is a viable precursor for MOF synthesis due to its carboxylate functional group, it is important to note that its use is not as widely documented in peer-reviewed literature as other benzoate (B1203000) derivatives. Therefore, the following protocols are based on general and established methods for the synthesis of carboxylate-based MOFs and should be considered as a starting point for optimization.

Properties of this compound

This compound is the potassium salt of 4-chlorobenzoic acid. The presence of the chloro-substituent on the benzene (B151609) ring can influence the resulting MOF's properties, potentially enhancing its stability or providing sites for post-synthetic modification.

Chemical Structure:

Potential Applications in Drug Development

MOFs synthesized using functionalized linkers like 4-chlorobenzoate can offer unique advantages in drug delivery:

-

Controlled Drug Release: The porous structure of MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner.[4][5][6] The specific interactions between the drug and the MOF framework, influenced by the chloro-functional group, can modulate the release kinetics.

-

Targeted Delivery: The surface of the MOF can be functionalized to target specific cells or tissues, enhancing the therapeutic efficacy and reducing side effects.

-

Biocompatibility: While the biocompatibility of a specific 4-chlorobenzoate-based MOF would need to be experimentally determined, many MOFs based on biologically relevant metals and organic linkers have shown good biocompatibility.[2]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical MOF using this compound. These should be adapted and optimized based on the chosen metal source and desired MOF characteristics.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a common method for synthesizing MOFs from a metal salt and an organic linker in a solvent under elevated temperature and pressure.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (ClC₆H₄COOK)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.

-

After 24 hours, cool the oven to room temperature at a rate of 5°C/min.

-

Colorless, crystalline precipitates should form.

-

Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-